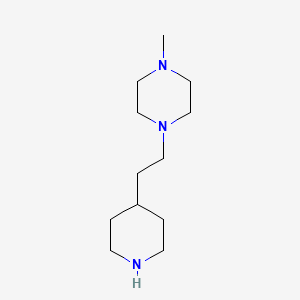

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine

Description

Properties

IUPAC Name |

1-methyl-4-(2-piperidin-4-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREHWAOTQHCZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775288-46-5 | |

| Record name | 1-methyl-4-[2-(piperidin-4-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-piperidin-4-ylethyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-piperidin-4-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Piperazine derivatives exhibit pharmacological versatility based on substituent variations. Below is a comparative analysis of structurally related compounds:

Pharmacological Activity

- BTK Inhibition : Replacement of N,N,N′-trimethyl-N-methylpiperazine with this compound in pteridine derivatives increased BTK inhibitory potency (IC₅₀ ~nM range), likely due to improved hydrogen bonding with the piperidine amine .

- Anticancer Activity : Compared to purine-based SMO antagonists (e.g., compound 4s ), which rely on pyridinyl-piperazine groups for cytotoxicity, the ethyl-piperidine spacer in the target compound may enhance membrane permeability while maintaining target affinity .

- Antibacterial Properties : Thiadiazole-sulfonyl piperazines (e.g., compound 4d ) show superior antifungal activity compared to the target compound, highlighting the role of electron-withdrawing groups in microbial targeting .

Physicochemical Properties

- Solubility : Ethyl spacers (as in the target compound) improve aqueous solubility (~60–80 μM at pH 6.5) compared to direct aryl attachments (e.g., N-phenylpiperazinyl groups: <20 μM) .

- pKa : Piperazine derivatives with ethyl spacers exhibit pKa values of ~5.0–7.0, favoring ionization under physiological conditions, whereas nitroaryl substituents (e.g., 4-nitrophenyl) lower pKa to ~3.8, reducing solubility .

Biological Activity

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine (C₁₂H₂₅N₃) is a piperazine derivative notable for its potential pharmacological applications. This compound features a unique combination of piperazine and piperidine rings, which may confer distinct biological activities, particularly in neuropharmacology. Recent studies have explored its interactions with neurotransmitter systems, leading to insights into its therapeutic potential for conditions such as anxiety and depression.

The synthesis of this compound typically involves reactions between piperidine derivatives and 1-methylpiperazine. The most common synthetic route includes an acid-catalyzed reaction between piperidine and ethyl piperazine with 1-methylpiperazine. Various other synthetic methods have also been documented, involving modifications of existing piperazine frameworks.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. These interactions suggest potential applications in treating neuropsychiatric disorders:

- Serotonin Receptors : The compound has shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors : Its interaction with dopamine receptors may indicate potential use in treating conditions like schizophrenia or Parkinson's disease.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anxiety and Depression Models : In animal models, compounds structurally similar to this compound demonstrated anxiolytic and antidepressant effects. These studies often utilize the elevated plus maze and forced swim tests to evaluate behavioral changes indicative of anxiety and depression .

- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate neurotransmitter release, suggesting its role in enhancing synaptic plasticity—a key factor in learning and memory processes.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently compared to other piperazine derivatives. A comparison with similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C₁₁H₁₉N₃ | Lacks ethylene chain but retains piperidine structure |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-piperazine | C₁₄H₁₈N₂ | Benzyl substitution enhances lipophilicity |

| 1-Methylpiperazine | C₇H₁₈N₂ | Simplified structure, less complex pharmacology |

The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in neurotransmission. The compound's dual nitrogen-containing rings facilitate versatile interactions within biological systems, potentially leading to innovative therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.